molecular formula C11H18N2 B14115551 1-(2-Ethylphenyl)propane-1,1-diamine

1-(2-Ethylphenyl)propane-1,1-diamine

Cat. No.: B14115551
M. Wt: 178.27 g/mol
InChI Key: FJWZMLSQLCKKGV-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)propane-1,1-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of two amino groups attached to a propane chain, with an ethyl-substituted phenyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethylphenyl)propane-1,1-diamine typically involves the reaction of 2-ethylphenylpropane with ammonia or amines under specific conditions. One common method involves the ammonolysis of 1,2-dichloropropane in the presence of a catalyst such as Al2O3 or crystalline aluminosilicate. The reaction is carried out at elevated temperatures (160-180°C) and pressures (8-12 MPa) for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a similar process, with optimizations for scale and efficiency. The use of high-pressure reactors and continuous flow systems can enhance the yield and purity of the final product. Additionally, the recycling of excess ammonia and the use of efficient catalysts can reduce waste and improve the overall sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethylphenyl)propane-1,1-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce primary or secondary amines .

Scientific Research Applications

1-(2-Ethylphenyl)propane-1,1-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Ethylphenyl)propane-1,1-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The compound’s structure allows it to participate in various biochemical pathways, making it a versatile tool in research and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Ethylphenyl)propane-1,1-diamine is unique due to the presence of the ethyl-substituted phenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its potential for specific applications in various fields, making it a valuable compound for research and industrial use .

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

1-(2-ethylphenyl)propane-1,1-diamine

InChI

InChI=1S/C11H18N2/c1-3-9-7-5-6-8-10(9)11(12,13)4-2/h5-8H,3-4,12-13H2,1-2H3

InChI Key

FJWZMLSQLCKKGV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C(CC)(N)N

Origin of Product

United States

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